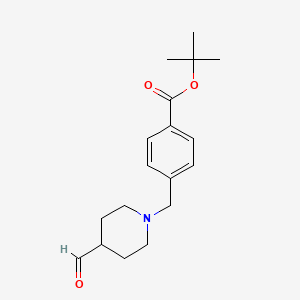![molecular formula C7H15NO2 B1382172 2-[(2-Methyloxolan-3-yl)amino]ethan-1-ol CAS No. 1552050-40-4](/img/structure/B1382172.png)
2-[(2-Methyloxolan-3-yl)amino]ethan-1-ol
Vue d'ensemble
Description
“2-[(2-Methyloxolan-3-yl)amino]ethan-1-ol” is a chemical compound with the IUPAC name 2-((2-methyltetrahydrofuran-3-yl)amino)ethan-1-ol . It has a molecular weight of 145.2 . The CAS number for this compound is 1552050-40-4 .
Molecular Structure Analysis
The InChI code for “2-[(2-Methyloxolan-3-yl)amino]ethan-1-ol” is 1S/C7H15NO2/c1-6-7(2-5-10-6)8-3-4-9/h6-9H,2-5H2,1H3 . This code provides a specific representation of the molecular structure of the compound.Applications De Recherche Scientifique
Synthesis and Biological Activity
- Microwave-Assisted Synthesis : This compound has been utilized in the microwave-assisted synthesis of novel derivatives, such as 1,2-bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl)-ethan-1-ol. These derivatives have shown promising antifungal activities against various strains of bacteria and fungi, suggesting potential applications in the development of new antimicrobial agents (Haggam, 2021).
Chemical Synthesis and Characterization
Carbonylative Conditions : The compound has been used in studies exploring the carbonylation of 1-(2-aminoaryl)-2-yn-1-ols. These studies contribute to the versatile synthesis of organic compounds like quinoline-3-carboxylic esters and indol-2-acetic esters, showcasing its role in complex organic synthesis processes (Gabriele et al., 2008).
QSAR Analysis for Antioxidants : In another application, the compound has been involved in QSAR (Quantitative Structure-Activity Relationship) analysis of derivatives for potential antioxidants. This highlights its relevance in computational chemistry and drug design (Drapak et al., 2019).
Synthesis of Amino-lysophospholipids : It also plays a role in the synthesis of amino-lysophospholipids. The compound's versatility in synthesis is evident in the production of various phospholipid analogs, contributing to the study of lipid chemistry and potential pharmaceutical applications (Deigner & Fyrnys, 1992).
Environmental and Industrial Applications
- Substitute for Hexane in Extractions : The compound has been identified as a sustainable lipophilic solvent to replace hexane in the extraction of natural products. This suggests its potential in environmentally friendly extraction processes and industrial applications (Rapinel et al., 2020).
Safety and Hazards
Propriétés
IUPAC Name |
2-[(2-methyloxolan-3-yl)amino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-6-7(2-5-10-6)8-3-4-9/h6-9H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXVIKVHWCDFMML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCO1)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl 6-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B1382091.png)

![3-Bromo-6-nitro-benzo[b]thiophene](/img/structure/B1382094.png)



![2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid](/img/structure/B1382098.png)




![(4AR,6S,7R,8R,8aS)-8-(allyloxy)-6-(4-methoxyphenoxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-ol](/img/structure/B1382108.png)
